molecular formula C12H12BrNO2 B11714137 Ethyl 5-Bromo-6-methylindole-3-carboxylate

Ethyl 5-Bromo-6-methylindole-3-carboxylate

Cat. No.: B11714137
M. Wt: 282.13 g/mol
InChI Key: ANZIQCYZUOLHKM-UHFFFAOYSA-N
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Description

Ethyl 5-Bromo-6-methylindole-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, with the molecular formula C12H12BrNO2, is characterized by a bromine atom at the 5th position, a methyl group at the 6th position, and an ethyl ester group at the 3rd position of the indole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Bromo-6-methylindole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Bromo-6-methylindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Mechanism of Action

The mechanism of action of Ethyl 5-Bromo-6-methylindole-3-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-Bromo-6-methylindole-3-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

ethyl 5-bromo-6-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)9-6-14-11-4-7(2)10(13)5-8(9)11/h4-6,14H,3H2,1-2H3

InChI Key

ANZIQCYZUOLHKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C(=C2)C)Br

Origin of Product

United States

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